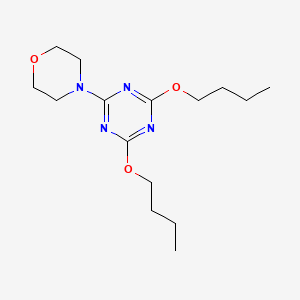

2,4-dibutoxy-6-(4-morpholinyl)-1,3,5-triazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dibutoxy-6-(4-morpholinyl)-1,3,5-triazine, also known as DMT, is a chemical compound that belongs to the triazine family. It is a white crystalline powder that is soluble in water and organic solvents. DMT has been extensively studied for its potential applications in scientific research due to its unique properties.

Scientific Research Applications

Antimicrobial Activities

Several studies have synthesized and evaluated the antimicrobial properties of triazine derivatives. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, including morpholine components, and found them to possess good to moderate activities against test microorganisms (Bektaş et al., 2010). Similarly, Asundaria et al. (2010) prepared new thiadiazolium-2-thiolate derivatives incorporating morpholine-4-yl-1,3,5-triazine, which showed moderate antimicrobial activity (Asundaria et al., 2010).

Anticancer Applications

The versatility of the 1,3,5-triazine core has been exploited in the design of molecules for cancer therapy. Jain et al. (2020) reviewed synthetic strategies for functionalized triazine derivatives, highlighting their significant antitumor activities and potential as kinase inhibitors in cancer treatment (Jain et al., 2020).

Material Science and Polymer Synthesis

In the field of material science, Dinari and Haghighi (2017) reported the synthesis of new heat-resistant polyamides bearing an s-triazine ring, showcasing outstanding solubility, thermal stability, and flame retardancy, highlighting the applicability of triazine derivatives in advanced material synthesis (Dinari & Haghighi, 2017).

Organic Electronics

Matsushima et al. (2010) demonstrated the use of triazine compounds as electron-transport layers in organic light-emitting diodes (OLEDs), improving driving voltages, power conversion efficiencies, and operational stability, indicating the potential of triazine derivatives in electronic applications (Matsushima et al., 2010).

Environmental Applications

Boudesocque et al. (2008) explored the use of a lignocellulosic substrate for the removal of pesticides from wastewater, where compounds including morpholino-1,3,5-triazine derivatives were efficiently adsorbed, suggesting the utility of triazine derivatives in environmental pollution control (Boudesocque et al., 2008).

Properties

IUPAC Name |

4-(4,6-dibutoxy-1,3,5-triazin-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O3/c1-3-5-9-21-14-16-13(19-7-11-20-12-8-19)17-15(18-14)22-10-6-4-2/h3-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHYWOVCPAJXML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC(=NC(=N1)N2CCOCC2)OCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,3,6-trimethyl-N-[(5-phenyl-3-isoxazolyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5570287.png)

![1-(4-methylphenyl)-4-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5570297.png)

![dimethyl 2-[(2-thienylcarbonyl)amino]terephthalate](/img/structure/B5570305.png)

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5570331.png)

![(3R*,4R*)-1-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5570337.png)

![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenemalononitrile](/img/structure/B5570349.png)

![N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide](/img/structure/B5570356.png)

![1-(3-chlorophenyl)-5-methyl-4-[3-(3-pyridinyl)propanoyl]-2-piperazinone](/img/structure/B5570367.png)

![1-methyl-4-{3-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoyl}piperazine](/img/structure/B5570369.png)

![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5570379.png)

![2-{[(2-hydroxyethyl)amino]methyl}-2-adamantanol hydrochloride](/img/structure/B5570390.png)